molecular formula C9H17N B1294208 2-Isopropyl-2,3-dimethylbutyronitrile CAS No. 55897-64-8

2-Isopropyl-2,3-dimethylbutyronitrile

Cat. No.: B1294208
CAS No.: 55897-64-8
M. Wt: 139.24 g/mol
InChI Key: XSQHUYDRSDBCHN-UHFFFAOYSA-N
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Description

2-Isopropyl-2,3-dimethylbutyronitrile is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry Application

  • Efficient Hydration Process : Zhu et al. (2015) explored the hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide using green solvents in a biphasic system, showcasing a high yield (97.3%) and emphasizing the environmental benefits of using nonconventional solvents in chemical reactions (Zhu, Ma, Su, & Wei, 2015).

Photocycloaddition Reactions

  • Photocycloaddition Studies : Margaretha et al. (2007) investigated the photocycloaddition of various compounds, including 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, to different nitriles, offering insights into complex chemical reactions under light irradiation (Margaretha, Schmidt, Kopf, & Sinnwell, 2007).

Catalysis and Polymerization

  • Phosphorus-Catalyzed Dimerization : Hall et al. (1996) detailed the dimerization of acrylonitrile catalyzed by isopropyl diarylphosphinites, revealing the potential of these catalysts for producing hexamethylenediamine and discussing factors influencing reaction rate and selectivity (Hall, Lowther, Tweedy, Hall, & Shaw, 1996).

Organometallic Reactions

  • Complex Formation with Isonitriles : Valadez et al. (2016) researched the reaction of isonitriles with a permethylzirconocene complex of 2,3-dimethylbutadiene, leading to the formation of various complexes. This study provides a basis for understanding the interactions of these compounds at a molecular level (Valadez, Norton, Neary, & Quinlivan, 2016).

Biotechnological Applications

  • Nitrile Hydratase Activity : Lin et al. (2011) explored the use of Rhodococcus qingshengii in converting 2-amino-2,3-dimethylbutyronitrile into 2-amino-2,3-dimethylbutyramide, emphasizing the biotechnological potential of nitrile hydratase in various chemical transformations (Lin, Zheng, Zheng, & Shen, 2011).

Mechanism of Action

Target of Action

It is known to be used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

As a reagent in organic synthesis, it likely interacts with its targets through typical organic reaction mechanisms, such as nucleophilic substitution or addition .

Biochemical Pathways

Its role in organic synthesis suggests that it could participate in a variety of biochemical reactions, depending on the specific context .

Pharmacokinetics

Its physical properties, such as its boiling point of 186-187 °c and its density of 0.812±0.06 g/cm3 , suggest that it is a volatile and relatively non-polar compound, which could influence its absorption and distribution in biological systems.

Result of Action

As a reagent in organic synthesis, its effects would likely depend on the specific reaction conditions and the nature of the other reactants .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Isopropyl-2,3-dimethyl-butyronitrile. For instance, its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals . It should be stored at room temperature and it has a flash point of 47.1°C , indicating that it should be kept away from sources of ignition.

Biochemical Analysis

Biochemical Properties

2-Isopropyl-2,3-dimethylbutyronitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to conformational changes that either enhance or inhibit their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can lead to toxic or adverse effects, including organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, this compound can influence the levels of cofactors required for various metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound can affect its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2,3-dimethyl-2-propan-2-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-7(2)9(5,6-10)8(3)4/h7-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQHUYDRSDBCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971296
Record name 2,3-Dimethyl-2-(propan-2-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55897-64-8
Record name 2,3-Dimethyl-2-(1-methylethyl)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55897-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-2,3-dimethylbutyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055897648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-2-(propan-2-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-2,3-dimethylbutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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